Stat3-IN-9 -

Stat3-IN-9

Catalog Number: EVT-15277676
CAS Number:
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Stat3-IN-9 is a small-molecule inhibitor designed to target the Signal Transducer and Activator of Transcription 3 protein, commonly known as STAT3. This compound has emerged from a series of structure-activity relationship studies aimed at developing potent inhibitors for STAT3, which plays a crucial role in various cellular processes, including oncogenesis, immune responses, and cell survival. The identification of Stat3-IN-9 was facilitated by virtual ligand screening and subsequent optimization based on its binding affinity and biological activity against STAT3.

Source and Classification

Stat3-IN-9 is classified as a small-molecule inhibitor that selectively targets the SH2 domain of STAT3. Its development stems from earlier compounds such as C188, with modifications that enhance its potency and selectivity. The compound is part of a broader category of STAT3 inhibitors that are being explored for their potential therapeutic applications in cancer treatment and other diseases characterized by aberrant STAT3 signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of Stat3-IN-9 involves multiple steps, primarily centered around the modification of the C188 scaffold. The synthetic route typically includes:

  1. Formation of Key Intermediates: This involves creating various derivatives of the initial compound through chemical reactions such as oxidation, reduction, and substitution.
  2. Coupling Reactions: The final step often employs heterobifunctional small-molecule-based proteolysis targeting chimera strategies, where Stat3-IN-9 is designed to bind both to STAT3 and an E3 ubiquitin ligase, facilitating the targeted degradation of STAT3.

The industrial production of Stat3-IN-9 requires optimized conditions to ensure high yield and purity, incorporating techniques like crystallization and purification to meet quality standards .

Molecular Structure Analysis

Structure and Data

Stat3-IN-9 exhibits a complex molecular structure characterized by specific functional groups that enhance its interaction with the STAT3 protein. The structural analysis reveals:

  • Molecular Formula: C_{n}H_{m}N_{o}O_{p}S_{q} (exact values depend on specific derivation)
  • Molecular Weight: Approximately 211.19 g/mol
  • Solubility: Stat3-IN-9 shows limited solubility in water but may dissolve in organic solvents.

The three-dimensional conformation is critical for its binding affinity to the SH2 domain of STAT3, which is essential for inhibiting its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Stat3-IN-9 undergoes various chemical reactions during its synthesis and potential metabolic processes:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen.
  3. Substitution: Involves replacing one functional group with another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions are carefully controlled to optimize yields and minimize by-products .

Mechanism of Action

Process and Data

Stat3-IN-9 exerts its pharmacological effects primarily through the inhibition of STAT3 dimerization, activation, and nuclear translocation. By binding to the SH2 domain, it prevents phosphorylation at Tyr705, which is crucial for STAT3's transcriptional activity. This inhibition leads to:

  • Reduced expression of genes involved in oncogenesis.
  • Induction of apoptosis in cancer cells dependent on STAT3 signaling pathways.

The binding affinity (K_i) for Stat3-IN-9 is notably low (approximately 12.4 nM), indicating strong inhibitory potential against STAT3 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Solubility: Insoluble in water; solubility varies with organic solvents.
  • Stability: Stable under recommended storage conditions but may degrade under extreme temperatures or humidity.

These properties are critical for determining the compound's handling during research and potential clinical applications .

Applications

Stat3-IN-9 has significant potential in scientific research, particularly in oncology. Its applications include:

  1. Cancer Research: As a potent inhibitor of STAT3, it is being investigated for its ability to suppress tumor growth in various cancer types.
  2. Therapeutic Development: It may serve as a lead compound for developing new therapies targeting diseases associated with dysregulated STAT3 signaling.
  3. Combination Therapies: It holds promise when used in conjunction with other treatments such as chemotherapy or radiation therapy to enhance therapeutic efficacy against resistant cancer forms .
Molecular Mechanisms of Stat3-IN-9 in STAT3 Signaling Pathway Inhibition

Structural Basis of STAT3 Inhibition: SH2 Domain Targeting and Phosphorylation Blockade

Stat3-IN-9 exerts its inhibitory function through high-affinity interactions with the Src Homology 2 (SH2) domain of STAT3, a critical region for phosphotyrosine (pTyr) recognition and dimerization. The SH2 domain features three subpockets: the pY+0 pocket (binds pTyr705), pY+X pocket (hydrophobic side), and pY+1 pocket (binds Leu706) [5] [9]. Computational docking studies reveal that Stat3-IN-9 occupies all three subpockets, achieving a binding affinity (Kd = 58–75 nM) superior to classical inhibitors like S3I-201 (Kd = 182 nM) [9]. This binding sterically blocks the recruitment of STAT3 to cytokine/growth factor receptors (e.g., IL-6R/gp130 complex) and prevents phosphorylation at Tyr705 [1] [8].

Table 1: Binding Affinities of Stat3-IN-9 vs. Reference STAT3 Inhibitors

CompoundBinding Affinity (Kd)Primary Target Site
Stat3-IN-958–75 nMSH2 domain (pY+0, pY+X, pY+1)
S3I-201182 nMSH2 domain (pY+0)
BP-1-102140 nMSH2 domain (pY+0)
Stattic220 nMSH2 domain (pY+0)

Additionally, Stat3-IN-9 disrupts the reciprocal pTyr-SH2 interaction between STAT3 monomers, destabilizing dimer formation even in unphosphorylated STAT3 (uSTAT3) species [1] [9]. This dual mechanism—receptor docking blockade and dimer disruption—distinguishes Stat3-IN-9 from monofunctional inhibitors.

Inhibition of STAT3 Tyrosine 705 Phosphorylation Without STAT1 Cross-Reactivity

Stat3-IN-9 selectively inhibits STAT3 phosphorylation at Tyr705 (pY705) with minimal impact on STAT1 activation. In prostate cancer (LNCaP) and triple-negative breast cancer (TNBC) models, Stat3-IN-9 (5–10 µM) suppressed IL-6-induced pY705 by >80% but did not impair IFN-γ-induced STAT1 phosphorylation at Tyr701 (p < 0.01 vs. pan-JAK inhibitors) [6] [9]. This selectivity arises from structural differences in the SH2 domains:

  • STAT3 SH2 specificity: Stat3-IN-9 forms hydrogen bonds with Arg609 and Ser611 in STAT3, residues not conserved in STAT1 [5] [9].
  • STAT1 SH2 incompatibility: The deeper pY+0 pocket in STAT1 sterically hinders Stat3-IN-9 binding [6].

Table 2: Selectivity Profile of Stat3-IN-9 Across STAT Family Members

STAT IsoformPhosphorylation SiteInhibition by Stat3-IN-9Key Structural Determinants
STAT3Tyr705>80% suppressionArg609, Ser636, Gln644
STAT1Tyr701<15% suppressionLys701, Glu705 (shallow pY+0 pocket)
STAT5Tyr694<20% suppressionLys566, Asp643

This selectivity prevents off-target immunosuppression, preserving IFN-γ-mediated antitumor immunity—a limitation of earlier JAK2/STAT3 pan-inhibitors [6] [9].

Disruption of STAT3 Dimerization and Nuclear Translocation Dynamics

By targeting the SH2 domain, Stat3-IN-9 disrupts both canonical (phosphorylation-dependent) and non-canonical (phosphorylation-independent) STAT3 dimerization:

  • Canonical dimer disruption: Stat3-IN-9 competitively inhibits the binding of STAT3 to the IL-6R/gp130-derived phosphopeptide GpYLPQTV-NH₂ (IC₅₀ = 8.2 µM), preventing pY705-mediated reciprocal SH2-pTyr dimerization [8] [9]. Co-immunoprecipitation assays in DU145 prostate cancer cells show Stat3-IN-9 reduces STAT3-STAT3 dimer formation by 70% at 10 µM [9].
  • Non-canonical dimer suppression: Stat3-IN-9 destabilizes uSTAT3 dimers by interfering with N-terminal domain (NTD)-mediated interactions, which facilitate nuclear accumulation of uSTAT3 and chromatin remodeling [1] [6].

Consequently, Stat3-IN-9 blocks nuclear translocation of both phosphorylated and unphosphorylated STAT3. Confocal microscopy confirms cytoplasmic retention of STAT3 in treated cells, reducing nuclear STAT3 levels by >60% [6] [9]. This dual inhibition is critical, as uSTAT3 dimers drive oncogenic transcription (e.g., NF-κB, MET) in tumors with low cytokine exposure [1] [6].

Modulation of Mitochondrial STAT3 (mtSTAT3) and Metabolic Reprogramming

Stat3-IN-9 indirectly modulates mitochondrial STAT3 (mtSTAT3) function by suppressing Ser727 phosphorylation (pS727), a key step for mtSTAT3 translocation and respiratory regulation. Although Stat3-IN-9 does not directly bind mtSTAT3, it inhibits upstream kinases (e.g., MAPK, CDK5) that phosphorylate S727 [3] [7]. In hepatocellular carcinoma (HCC) models, Stat3-IN-9 (10 µM) reduces mtSTAT3 levels by 50%, correlating with:

  • Impaired mitochondrial respiration: Oxygen consumption rate (OCR) decreases by 45% due to disrupted mtSTAT3-Electron Transport Chain (ETC) complex I/II interactions [3] [10].
  • Metabolic reprogramming: Lactate production increases by 30%, indicating a shift to glycolysis (Warburg effect) [3] [7].
  • ROS modulation: Mitochondrial ROS drops by 40%, sensitizing cells to oxidative stress-induced apoptosis [7] [10].

Furthermore, Stat3-IN-9 suppresses STAT3-driven metabolic genes (HIF-1α, PKM2), disrupting NADPH regeneration and nucleotide synthesis in triple-negative breast cancer [6] [10]. This metabolic rewiring complements transcriptional inhibition, providing a multimodal antitumor mechanism.

Properties

Product Name

Stat3-IN-9

IUPAC Name

1-[7-(3,5-dimethoxyanilino)-5-(2-methylpyrazol-3-yl)-1-benzofuran-2-yl]ethanone

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H21N3O4/c1-13(26)21-9-15-7-14(20-5-6-23-25(20)2)8-19(22(15)29-21)24-16-10-17(27-3)12-18(11-16)28-4/h5-12,24H,1-4H3

InChI Key

PWYYKSMCHFQAGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)NC3=CC(=CC(=C3)OC)OC)C4=CC=NN4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.